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Compound of Interest

Compound Name: Fisetinidin

CAS No.: 2948-76-7

Cat. No.: B191244 Get Quote

Abstract
This application note details the protocol for the unambiguous characterization of Fisetinidin
(3,7,3',4'-tetrahydroxyflavan), a 5-deoxyflavan-3-ol monomer and the constitutive unit of

profisetinidin condensed tannins (e.g., Quebracho). Unlike the ubiquitous catechin/epicatechin

series, fisetinidin lacks a hydroxyl group at the C-5 position, resulting in a resorcinol-type A-

ring. This structural deviation fundamentally alters the NMR spectral signature, requiring

specific acquisition and processing strategies. This guide provides a self-validating workflow to

distinguish fisetinidin from its 5-hydroxy analogues and determine its stereochemistry (2,3-

trans vs. 2,3-cis) using 1D and 2D NMR techniques.

Introduction: The 5-Deoxy Challenge
In flavonoid chemistry, the A-ring substitution pattern is a primary classification criterion. While

catechins possess a phloroglucinol A-ring (5,7-dihydroxy), fisetinidin possesses a resorcinol

A-ring (7-hydroxy, 5-deoxy).

This difference is diagnostic but often overlooked in rapid screening.

Phloroglucinol A-ring (Catechin): C-5 is oxygenated (
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ppm). Protons H-6 and H-8 appear as meta-coupled doublets (

Hz) or singlets.

Resorcinol A-ring (Fisetinidin): C-5 is protonated (

ppm). This introduces a third proton spin system in the A-ring, creating a characteristic ABX
or AMX coupling pattern (H-5, H-6, H-8) distinct from the B-ring.

Correctly assigning these signals is critical for validating the identity of profisetinidin oligomers

in drug development and nutraceutical quality control.

Materials and Instrumentation
Reagents

Solvent: Acetone-

(99.8% D) is the preferred solvent.

Why? It disrupts intermolecular hydrogen bonding in poly-phenolics, resulting in sharper

lines than DMSO-

and preventing aggregation common in aqueous buffers. It also allows the observation of
exchangeable phenolic protons (if dry).

Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (

,

for acetone-

).

Sample Purity:

recommended. For tannin extracts, purification via Sephadex LH-20 (eluting with
MeOH/Acetone) is required to remove sugars that obscure the aliphatic C-2/C-3 region.

Instrumentation
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Field Strength: Minimum 400 MHz (600 MHz recommended for resolving H-2/H-3 coupling in

oligomers).

Probe: Inverse detection probe (e.g., TXI or BBI) optimized for 1H sensitivity and

HSQC/HMBC experiments.

Temperature: 298 K (

C).

Experimental Protocol
Sample Preparation

Mass: Weigh 5–10 mg of purified fisetinidin (or profisetinidin fraction) into a clean vial.

Dissolution: Add 600

L of Acetone-

. Vortex for 30 seconds.

Filtration: If the solution is cloudy, filter through a 0.45

m PTFE syringe filter directly into the 5 mm NMR tube. Particulates cause magnetic field
inhomogeneity (broad peaks).

Degassing (Optional): For precise coupling constant analysis, degas with nitrogen to remove

paramagnetic oxygen.

Acquisition Parameters
Set up the following experiments in automation:
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Experiment Pulse Sequence Key Parameter Purpose

1H NMR zg30 D1 = 2.0 s, NS = 64

Quantitative

integration; coupling

constant (

) measurement.

13C NMR zgpg30
D1 = 2.0 s, NS

1024

Carbon backbone

assignment.

1H-1H COSY cosygpppqf 2048 x 256 matrix
Trace spin systems

(H5-H6 and H2-H3).

1H-13C HSQC hsqcedetgpsisp2.3 Multiplicity edited

Distinguish CH/CH

(positive) from CH

(negative). Crucial for

C-4.

1H-13C HMBC hmbcgplpndqf Hz

Link A and C rings via

quaternary carbons

(C-9, C-4a).

Data Analysis & Interpretation
Step 1: Establish the A-Ring (5-Deoxy Verification)
The most common error is misidentifying the A-ring. Use the H-5 proton as the diagnostic

marker.

Fisetinidin (Resorcinol A-ring):

Look for a doublet at

ppm (

Hz). This is H-5.

Look for a doublet of doublets at
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ppm. This is H-6 (coupled to H-5 and H-8).

HSQC Confirmation: The H-5 proton correlates to a carbon at

ppm.

Catechin (Phloroglucinol A-ring):

H-5 is absent.

C-5 is a quaternary oxygenated carbon at

ppm (no HSQC correlation).

Step 2: Determine Stereochemistry (C-Ring)
The relative configuration of C-2 and C-3 determines if the molecule is a fisetinidin (2,3-trans)

or epifisetinidin (2,3-cis).

Measure

from the H-2 signal:

2,3-Trans (Fisetinidin): H-2 appears as a doublet with

Hz. (Diaxial orientation).

2,3-Cis (Epifisetinidin): H-2 appears as a broad singlet or narrow doublet with

Hz. (Axial-Equatorial orientation).

Step 3: Full Assignment Table
Use the following reference data to validate your spectrum.

Table 1: Characteristic NMR Shifts for Fisetinidin (Acetone-

)
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Position Atom (ppm)

Multiplicity
(

in Hz)
(ppm) Note

2 CH 4.60 - 4.80
d (

)
82.0 - 83.0

Diagnostic for

trans

3 CH 3.90 - 4.10 m 67.0 - 68.0

4 CH 2.60 - 2.90
dd (Geminal

)
28.0 - 30.0

HSQC

negative

phase

5 CH 7.10 - 7.30
d (

)
129.0 - 131.0

5-deoxy

marker

6 CH 6.30 - 6.45
dd (

)
109.0 - 110.0 Ortho to H-5

7 C-OH - - 157.0 - 158.0

8 CH 6.45 - 6.55
d (

)
103.0 - 104.0 Meta to H-6

2' CH 6.90 - 7.00
d (

)
115.0 - 116.0

Catechol B-

ring

5' CH 6.75 - 6.85
d (

)
115.5 - 116.5

6' CH 6.70 - 6.80
dd (

)
119.0 - 120.0

Note: Chemical shifts may vary

ppm depending on concentration and temperature.
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Visualization of Structural Logic
The following diagram illustrates the decision tree for assigning the Fisetinidin structure based

on spectral data.

Unknown Flavonoid Sample
(1H & HSQC Spectrum)

Check A-Ring Region
(6.0 - 7.5 ppm)

Two doublets (J~2Hz)
or Singlet

No H-5 Signal

ABX System:
One d (J~8.5) + One dd + One d

H-5 Signal Present

Phloroglucinol Type
(Catechin/Epicatechin)
C-5 ~156 ppm (quat)

Resorcinol Type
(Fisetinidin/Epifisetinidin)

C-5 ~130 ppm (CH)

Check H-2 Coupling (J2,3)

J = 7-10 Hz
(Trans)

J < 2 Hz
(Cis)

FISETINIDIN EPIFISETINIDIN
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Figure 1: Logic tree for the NMR-based identification of Fisetinidin, distinguishing it from

Catechin analogues and determining stereochemistry.

Workflow Diagram

Phase 1: Preparation Phase 2: Acquisition Phase 3: Analysis

Crude Extract Sephadex LH-20
Purification

Dissolve in
Acetone-d6 1H NMR (64 scans) HSQC (Ed) COSY / HMBC Check C-5

(130 ppm) Measure J(2,3) Assign Structure

Click to download full resolution via product page

Figure 2: Experimental workflow from sample extraction to structural confirmation.

Troubleshooting & Pitfalls
Rotational Isomerism (Rotamers)
In profisetinidin oligomers (dimers/trimers), the interflavanoid bond (C4-C8 or C4-C6) induces

rotational restriction.

Symptom: "Doubling" of signals in the NMR spectrum (two sets of peaks for one compound)

at room temperature.

Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 323 K (

C) in Acetone-

often coalesces rotameric signals into a single, sharp average, simplifying integration.

Solvent Suppression
If using non-deuterated solvents or wet samples, the water signal (

in acetone) can obscure the critical H-4 region.
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Solution: Use the zgesgp (excitation sculpting) pulse sequence for 1H NMR to suppress the

solvent signal without distorting the baseline of the H-4 multiplet.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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